molecular formula C23H33N5O2S B11422563 N1-(2-(dimethylamino)ethyl)-N2-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide

N1-(2-(dimethylamino)ethyl)-N2-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No.: B11422563
M. Wt: 443.6 g/mol
InChI Key: REPWYFXTXYQBNW-UHFFFAOYSA-N
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Description

N-[2-(DIMETHYLAMINO)ETHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE is a complex organic compound characterized by its unique structure, which includes a dimethylaminoethyl group, a phenylpiperazine moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIMETHYLAMINO)ETHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine with N,N-dimethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIMETHYLAMINO)ETHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N-[2-(DIMETHYLAMINO)ETHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(DIMETHYLAMINO)ETHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(DIMETHYLAMINO)ETHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-YL]ETHANEDIAMIDE
  • **N-[2-(DIMETHYLAMINO)ETHYL]-N’-[1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE

Uniqueness

N-[2-(DIMETHYLAMINO)ETHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE is unique due to the presence of both the phenylpiperazine and thiophene moieties, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C23H33N5O2S

Molecular Weight

443.6 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]oxamide

InChI

InChI=1S/C23H33N5O2S/c1-18(25-23(30)22(29)24-11-12-26(2)3)21(20-10-7-17-31-20)28-15-13-27(14-16-28)19-8-5-4-6-9-19/h4-10,17-18,21H,11-16H2,1-3H3,(H,24,29)(H,25,30)

InChI Key

REPWYFXTXYQBNW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C(=O)NCCN(C)C

Origin of Product

United States

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